molecular formula C7H15N5O4 B1678663 L-Name CAS No. 50903-99-6

L-Name

Cat. No. B1678663
CAS RN: 50903-99-6
M. Wt: 233.23 g/mol
InChI Key: KCWZGJVSDFYRIX-YFKPBYRVSA-N
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Description

L-NAME, or N(ω)-nitro-L-arginine methyl ester, is a competitive inhibitor of nitric oxide synthase . It blocks the production of endothelium-derived relaxing factor nitric oxide . Intraperitoneal injection or feeding with L-NAME can cause an increase in blood pressure, along with significant changes in cardiac index, myocardial cell diameter, small artery diameter, and wall thickness .


Synthesis Analysis

L-NAME requires hydrolysis of the methyl ester by cellular esterases to become a fully functional inhibitor . It exhibits some selectivity for inhibition of neuronal and endothelial isoforms . Inhibition of eNOS by L-NAME results in rat hind limb developmental defects through PFKFB3 mediated angiogenetic pathway .


Molecular Structure Analysis

L-NAME has a molecular formula of C7H15N5O4 . Its molecular weight is 233.23 g/mol . The IUPAC name is methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate .


Chemical Reactions Analysis

L-NAME is widely used as an inhibitor of nitric oxide synthase (NOS) activity both in vitro and in vivo . Acute and chronic L-NAME treatment leads to changes in blood pressure and vascular reactivity due to decreased nitric oxide (NO) bioavailability .


Physical And Chemical Properties Analysis

L-NAME is an alpha-amino acid ester, a L-arginine derivative, a N-nitro compound, and a methyl ester . It is a conjugate base of a N(γ)-nitro-L-arginine methyl ester (1+) .

Scientific Research Applications

Diabetic Kidney Disease Research

L-NAME has been used in the development of a rat model for diabetic kidney disease (DKD). In a study, diabetes was induced in male Wistar rats, and they were administered L-NAME. The L-NAME-induced NO-deficiency in these diabetic rats led to multiple characteristic features of human DKD . This model can be useful to examine the mechanisms of diabetic renal injury or evaluate new potential therapeutic options .

Cardiovascular System Research

L-NAME is widely used in cardiovascular system research as an inhibitor of nitric oxide synthase (NOS) activity. Acute and chronic L-NAME treatment leads to changes in blood pressure and vascular reactivity due to decreased nitric oxide (NO) bioavailability .

Nitric Oxide Synthase Activation

Lower doses of L-NAME may activate NO production via feedback regulatory mechanisms if administered for a longer time. This L-NAME-induced activation has been observed in both NOS expression and activity, revealing considerable differences in regulatory mechanisms of NO production between particular tissues .

Hypertension Research

Feedback activation of NO production by L-NAME seems to be regulated diversely under conditions of hypertension. This has been observed in studies involving borderline hypertensive rats and spontaneously hypertensive rats .

Research on Endothelial Nitric Oxide Synthase

L-NAME has been used in research to understand the role of endothelial nitric oxide synthase (eNOS) in the cardiovascular system. Studies have shown that L-NAME can modulate eNOS transcription through a negative feedback mechanism involving nitric oxide and nuclear factor κB .

Research on Inducible Nitric Oxide Synthase

L-NAME has also been used in studies to understand the role of inducible nitric oxide synthase (iNOS) in the cardiovascular system .

Mechanism of Action

Target of Action

L-NAME, or Nω-Nitro-L-arginine methyl ester, primarily targets nitric oxide synthases (NOS) in the body . These enzymes are responsible for the production of nitric oxide (NO), a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response .

Mode of Action

L-NAME acts as a nonselective inhibitor of NOS, binding to the enzyme and preventing it from synthesizing NO . This inhibition leads to a decrease in NO bioavailability, which can affect various physiological processes that rely on NO signaling .

Biochemical Pathways

The primary biochemical pathway affected by L-NAME is the NO signaling pathway. By inhibiting NOS, L-NAME reduces the production of NO, thereby affecting the downstream effects of NO signaling . These effects can include changes in blood pressure and vascular reactivity, as NO plays a key role in regulating these physiological responses .

Pharmacokinetics

The pharmacokinetics of L-NAME, like any drug, involves the processes of absorption, distribution, metabolism, and excretion (ADME). Generally, these properties would determine the bioavailability of L-NAME, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of NOS by L-NAME leads to a decrease in NO production, which can have various molecular and cellular effects. For instance, it can lead to changes in blood pressure and vascular reactivity . In the context of disease models, L-NAME has been used to induce hypertension in experimental animals . Moreover, studies have shown that L-NAME treatment can lead to biochemical alterations in renal tissue, potentially causing renal damage .

Future Directions

Research on L-NAME continues to explore its effects and potential applications. For example, one study demonstrated that L-arginine-eNOS-NO pathway is important for rat hind limb development during the late embryonic stage . This could be both a useful animal model and a promising therapeutic treatment for defects of late embryonic developmental hind limbs .

properties

IUPAC Name

methyl (2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N5O4/c1-16-6(13)5(8)3-2-4-10-7(9)11-12(14)15/h5H,2-4,8H2,1H3,(H3,9,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWZGJVSDFYRIX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Name

CAS RN

50903-99-6
Record name NG-Nitro-L-arginine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50903-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NG-Nitroarginine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050903996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-omega-nitro-L-arginine methyl ester
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12750
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-NAME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55S2QJN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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